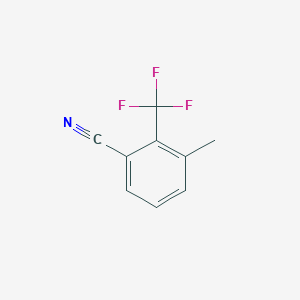

3-Methyl-2-(trifluoromethyl)benzonitrile

Description

3-Methyl-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile compound characterized by a trifluoromethyl (-CF₃) group at the 2-position and a methyl (-CH₃) group at the 3-position of the benzene ring. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C9H6F3N |

|---|---|

Molecular Weight |

185.15 g/mol |

IUPAC Name |

3-methyl-2-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C9H6F3N/c1-6-3-2-4-7(5-13)8(6)9(10,11)12/h2-4H,1H3 |

InChI Key |

UHILDNKHGFRDJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the introduction of a trifluoromethyl group onto a methyl-substituted benzonitrile or the functionalization of a trifluoromethyl-substituted aromatic precursor followed by nitrile formation. The key steps often include aromatic substitution, trifluoromethylation, halogenation, cyanation, and catalytic hydrogenation or reduction.

Synthesis from 2-Chloro-3-trifluoromethylaniline via Multi-Step Functionalization

Another synthetic route involves the preparation of 2-methyl-3-trifluoromethylaniline, which can be further converted to the nitrile derivative (Patent CN108911989B). Although this patent focuses on the amine, the intermediates and conditions are relevant for preparing related trifluoromethylated benzonitriles.

Step 1: 2-Chloro-3-trifluoromethylaniline is reacted with dimethyl sulfide and N-chlorosuccinimide under controlled temperature to form a chlorinated intermediate.

Step 2: The intermediate is treated with sulfonyl chloride and hydrogen chloride gas to form a sulfonyl derivative.

Step 3: Catalytic hydrogenation using palladium on carbon under hydrogen pressure in ethanol with alkali converts the sulfonyl derivative to 2-methyl-3-trifluoromethylaniline.

While this method focuses on the amine, the intermediates and hydrogenation conditions provide insights into functional group transformations applicable to benzonitrile derivatives.

Preparation via Bromination, Cyanation, and Amination of m-Trifluoromethyl Fluorobenzene

A three-step approach starting from m-trifluoromethyl fluorobenzene involves bromination, cyanation, and amination to obtain 4-amino-2-trifluoromethyl benzonitrile, a positional isomer related to the target compound (Patent CN1810775B).

Bromination: m-Trifluoromethyl fluorobenzene is brominated in glacial acetic acid with vitriol oil (sulfuric acid) and a brominating agent (C5H6Br2N2O2) at reflux, yielding 4-fluoro-2-methyl bromobenzene trifluoride.

Cyanation: The brominated intermediate undergoes nucleophilic substitution with cuprous cyanide in quinoline under reflux for approximately 20 hours to yield 4-fluoro-2-trifluoromethyl cyanobenzene.

Amination: The final amination step replaces the fluorine with an amino group, completing the synthesis of the amino-substituted trifluoromethyl benzonitrile.

This method demonstrates the utility of halogenated intermediates and copper-catalyzed cyanation in preparing trifluoromethylated benzonitriles.

Direct Cyanation of Halogenated Trifluoromethylbenzenes and Subsequent Reduction

A detailed method for synthesizing 2-chloro-6-trifluoromethylbenzonitrile, a positional isomer of interest, involves nucleophilic cyanation of 2-fluoro-3-chlorotrifluoromethane derivatives with sodium or potassium cyanide in polar aprotic solvents such as N,N-dimethylacetamide or dimethyl sulfoxide at elevated temperatures (90–100 °C) (Patent CN113698315A).

Experimental data from the patent:

| Step | Reagents and Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Preparation of 2-fluoro-3-chlorotrifluoromethane | 2,3-dichlorotrifluorotoluene, potassium fluoride, triphenylphosphine bromide, 1,3-dimethylimidazolidinone, reflux 1 h | 93.2 (crude yield) | 93.9 (GC) | Used crude in next step |

| Cyanation to 2-chloro-6-trifluoromethylbenzonitrile | 2-fluoro-3-chlorotrifluoromethane, sodium cyanide, dry N,N-dimethylacetamide, 90–100 °C, 4 h | 87.6 | 97.8 (GC) | Purified by extraction and distillation |

| Catalytic hydrogenation to 2-trifluoromethylbenzonitrile | 2-chloro-6-trifluoromethylbenzonitrile, triethylamine, tetrahydrofuran, 5% Pd/C, hydrogen 1.5 atm, 25 °C, 16 h | 92.0 | 98.2 (HPLC) | Filtration and crystallization |

| Hydrolysis to 2-trifluoromethylbenzamide | 2-trifluoromethylbenzonitrile, NaOH, water, 100 °C, 2 h | 89.9 | 98.8 (HPLC) | Precipitation and filtration |

This sequence demonstrates efficient conversion of halogenated trifluoromethylbenzenes to nitriles and further to amides with high yields and purity.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3-Methyl-2-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.

Medicine: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the modulation of enzyme activity and the alteration of metabolic pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Methyl-2-(trifluoromethyl)benzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Type

Note: *Calculated molecular weight for this compound based on formula.

Physicochemical Properties

- Electron-Withdrawing Effects: The -CF₃ group strongly withdraws electrons, stabilizing the aromatic ring and enhancing resistance to electrophilic substitution. Methoxy (-OCH₃) or amino (-NH₂) groups introduce electron-donating effects, altering reactivity .

- Boiling Points : Chloro-substituted derivatives (e.g., 2-Chloro-6-(trifluoromethyl)benzonitrile) exhibit higher boiling points (~237°C) compared to methoxy analogs due to increased molecular mass and polarity .

- Polarity: Methoxy and amino substituents increase solubility in polar solvents, whereas methyl groups enhance lipophilicity, influencing bioavailability in drug design .

Key Research Findings

Structural Similarity Screening : A study identified 55 compounds structurally similar to 5FB (a trifluoromethylbenzonitrile derivative), with 8 showing >0.30 similarity scores. These analogs vary in substituent positions, affecting binding interactions (e.g., hydrogen bonding with ARG 372 in protein targets) .

Agrochemical Efficacy : Fluorinated benzonitriles exhibit enhanced pest resistance due to the -CF₃ group’s metabolic stability and hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.